molecular formula C36H40ClN3O6 B1679419 地昔尼地平盐酸盐 CAS No. 113145-70-3

地昔尼地平盐酸盐

货号 B1679419
CAS 编号: 113145-70-3
分子量: 646.2 g/mol
InChI 键: MHOSUIMBPQVOEU-MGDILKBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexniguldipine hydrochloride is a small molecule that is classified as experimental . It is also known by the synonyms (+)-niguldipine and ®-niguldipine .


Molecular Structure Analysis

The molecular formula of Dexniguldipine hydrochloride is C36H39N3O6 . The average weight is 609.723 and the monoisotopic weight is 609.283885988 .

科学研究应用

抑制癌细胞增殖

地昔尼地平盐酸盐作为一种蛋白激酶 C 特异性抑制剂,已被证明显着影响 Friend 红细胞白血病细胞的细胞周期、分化和核蛋白磷酸化。该化合物降低了这些细胞的增殖率,同时保持了细胞活力,展示了潜在的抗肿瘤特性。它抑制 DNA 合成,导致细胞在细胞周期的 S 期积累,并降低核蛋白的磷酸化。此外,它抑制六亚甲基双乙酰胺诱导的分化,表明蛋白激酶 C 在调节细胞增殖和分化中发挥作用。重要的是,已经观察到地昔尼地平盐酸盐降低了 P-糖蛋白的水平,P-糖蛋白是一种与多药耐药性相关的蛋白质,暗示了它增强其他化疗药物疗效的潜力 (Patterson et al., 2005).

在肺癌细胞系中的有效性

地昔尼地平盐酸盐通过抑制蛋白激酶 C (PKC) 活化,在各种肺癌细胞系中表现出抗增殖作用。这种抑制破坏了依赖于 PKC 活化的促有丝分裂信号转导通路,显示出在肺癌治疗中的潜在治疗活性 (Schuller et al., 2005).

在犬骨肉瘤治疗中的潜力

在一项涉及患有自然发生性肢体骨肉瘤的犬类的研究中,地昔尼地平盐酸盐在抑制骨肉瘤微转移方面显示出显着的活性。与未治疗的犬相比,截肢后用地昔尼地平治疗的犬表现出更长的中位缓解持续时间和生存时间。这表明该药物的治疗潜力,并有待进一步研究骨肉瘤的管理 (Hahn et al., 2005).

逆转多药耐药性

地昔尼地平盐酸盐已被评估为 p170-糖蛋白介导的多药耐药性 (MDR) 的临床调节剂。该化合物有效增加了耐药性鼠白血病细胞中化疗药物的积累,达到在对药物敏感的细胞中观察到的水平。这一活性表明地昔尼地平盐酸盐是一种有效的体外调节剂,可以改善 MDR 表型的白血病细胞中蒽环类细胞毒剂样细胞毒剂的积累和细胞毒作用 (Reymann et al., 2004).

未来方向

Dexniguldipine hydrochloride has shown promise in overcoming multidrug resistance and has selective antiproliferative activity in a variety of tumor models . Future research could investigate the possibility of combination therapy with Dexniguldipine and other antineoplastic agents .

属性

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-MGDILKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873072
Record name Dexniguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexniguldipine hydrochloride

CAS RN

113145-70-3
Record name Dexniguldipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexniguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXNIGULDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

86.6 g of 3-methyl 5-(3-bromopropyl) (-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 50 g of 4,4-diphenylpiperidine hydrochloride and 69 g of finely milled potassium carbonate are heated together in 300 ml of dimethylformamide for 5 h at 100° C. with vigorous stirring and under a nitrogen atmosphere. After cooling, 500 ml of ethyl acetate and 1 l of water are added in succession and the mixture is stirred thoroughly. After phase separation, the organic phase is washed 4 times with water, dried over sodium sulphate and evaporated in vacuo. The residue is dissolved in 1 l of dioxane and 15.2 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added to the cooled solution; about 200 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after seeding or trituration; it is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80°-100° C. For purification, the product is dissolved in dichloromethane. After the addition of 800 ml of dioxane, the dichloromethane is distilled off again. The product which has crystallised out after seeding and standing at room temperature for 16 hours is filtered off under suction, washed with dioxane and diisopropyl ether and dried at 100° C. 97 g of the title compound of m.p. 158°-160° C. and [α]22 436 =-39° (c=1, methanol) or [α]22D =-14.4° (c=1. methanol) are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexniguldipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexniguldipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dexniguldipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexniguldipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexniguldipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dexniguldipine hydrochloride

Citations

For This Compound
65
Citations
T Straub, C Boesenberg, V Gekeler, F Boege - Biochemistry, 1997 - ACS Publications
… contributes to this effect, because dexniguldipine hydrochloride has Ca 2+ /… dexniguldipine hydrochloride. The present work investigates the interaction of dexniguldipine hydrochloride …
Number of citations: 51 pubs.acs.org
KK Patterson, BS Beckman, DM Klotz… - Journal of cancer …, 1996 - Springer
Dexniguldipine hydrochloride (DNIG) is a potent antineoplastic agent with well-documented anti-(protein kinase C) activity and an ability to reverse multidrug resistance. Given the …
Number of citations: 10 link.springer.com
W Van de Vrie, AMM Eggermont, NMC Durante… - Journal of cancer …, 1996 - Springer
The chemosensitizing potency of dexniguldipine hydrochloride (B8509-035) on epidoxorubicin was assessed in a multidrug-resistant (MDR) tumour model, the intrinsic MDR rat colon …
Number of citations: 6 link.springer.com
YF QIN, Y Tang, AV Schally… - … Journal of Oncology, 1995 - spandidos-publications.com
… The purpose of this study was to investigate the effects of dexniguldipine hydrochloride (DNIG) on the in vitro growth of HT-29 human colon carcinoma cells and the expression of PKC …
Number of citations: 4 www.spandidos-publications.com
W van de Vrie, JHM Schellens, WJ Laos… - MODULATION OF P-GL … - repub.eur.nl
The chemosensitizing potency of dexniguldipine hydrochloride (88509-035) on epidoxorubicin was assessed in an MDR tumor model, the intrinsically MDR rat colon carcinoma CC531. …
Number of citations: 0 repub.eur.nl
Y Qin, Y Tang, A Schally… - … Journal of Oncology, 1996 - spandidos-publications.com
… In view of the importance of protein kinase C (PKC) in tumorigenesis, we evaluated the effects of dexniguldipine hydrochloride (DNIG) on the in vitro growth of CFPAC-1 human …
Number of citations: 5 www.spandidos-publications.com
KA Hahn, AM Legendre, HM Schuller - Journal of cancer research and …, 1997 - Springer
… The dihydropyridine, dexniguldipine hydrochloride (B859-35), is a potent inhibitor of protein-kinase-C(PKC)-stimulated cell proliferation and has shown therapeutic activity in …
Number of citations: 20 link.springer.com
HM Schuller, M Orloff, GK Reznik - Journal of cancer research and clinical …, 1994 - Springer
The dihydropyridine, dexniguldipine hydrochloride (B859-35), has shown therapeutic activity in experimentally induced neuroendocrine hamster lung tumors and demonstrated …
Number of citations: 16 link.springer.com
A Pohl, H Lage, P Müller, T Pomorski… - Biochemical …, 2002 - portlandpress.com
… mediated by MDR1 Pgp, shown by transport reduction nearly to the level of controls in the presence of MDR1 Pgp inhibitors [PSC 833, cyclosporin A and dexniguldipine hydrochloride (…
Number of citations: 105 portlandpress.com
JHM Schellens, W van de Vrie, WJ Loos… - MODULATION OF P-GL … - repub.eur.nl
… Construction of calibration curves up to 500 ng of dexnlguldlplne in tumor tissue Dexniguldipine hydrochloride (88509· 035) and M· 1 (88909· 008) were added to clean test tubes and …
Number of citations: 0 repub.eur.nl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。